N-[1-(3'-Benzyloxyphenyl)ethyl]-N-(methyl-d3)-O-ethylcarbamate
CAS No.: 1189709-65-6
Cat. No.: VC0027090
Molecular Formula: C19H23NO3
Molecular Weight: 316.415
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1189709-65-6 |
|---|---|
| Molecular Formula | C19H23NO3 |
| Molecular Weight | 316.415 |
| IUPAC Name | ethyl N-[1-(3-phenylmethoxyphenyl)ethyl]-N-(trideuteriomethyl)carbamate |
| Standard InChI | InChI=1S/C19H23NO3/c1-4-22-19(21)20(3)15(2)17-11-8-12-18(13-17)23-14-16-9-6-5-7-10-16/h5-13,15H,4,14H2,1-3H3/i3D3 |
| Standard InChI Key | AILWQHZCBRQEHX-HPRDVNIFSA-N |
| SMILES | CCOC(=O)N(C)C(C)C1=CC(=CC=C1)OCC2=CC=CC=C2 |
Introduction
Chemical Structure and Properties
Physicochemical Properties
Table 1: Physicochemical Properties of N-[1-(3'-Benzyloxyphenyl)ethyl]-N-(methyl-d3)-O-ethylcarbamate
| Property | Value |
|---|---|
| Molecular Formula | C19H23NO3 |
| Molecular Weight | 313.39 g/mol (calculated) |
| Physical State | Solid at room temperature (predicted) |
| CAS Registry Number | 1187166-42-2, 1189709-65-6 |
| Appearance | White to off-white powder (predicted) |
| Solubility | Likely soluble in organic solvents such as dichloromethane, chloroform, and DMSO; limited solubility in water (predicted) |
| Classification | Deuterated carbamate derivative |
The presence of the deuterium atoms alters subtle aspects of the compound's behavior compared to its non-deuterated analog, particularly in terms of its mass spectral characteristics and potential metabolic stability.
Synthesis Methods
Deuteration Strategy
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
The deuteration at the methyl group provides unique characteristics in NMR spectroscopy. In 1H NMR, the absence of the methyl proton signals (typically around 2.8-3.0 ppm) distinguishes this compound from its non-deuterated counterpart. The expected 1H NMR would show signals characteristic of the aromatic protons in the phenyl rings (6.7-7.5 ppm), the ethyl carbamate CH2CH3 signals, and the benzyloxy CH2 signal.
In 13C NMR, the deuterated methyl group would show characteristic splitting due to carbon-deuterium coupling, with reduced intensity compared to non-deuterated carbon signals.
Mass Spectrometry
Mass spectrometric analysis would reveal a molecular ion peak at m/z 313, corresponding to the molecular weight of the compound. The fragmentation pattern would include characteristic losses of the carbamate group and the benzyloxy moiety. The deuterated methyl group provides a distinctive isotopic signature that can be used to trace the compound in complex mixtures.
Chromatographic Analysis
High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are commonly employed for the analytical characterization of carbamate derivatives. For this compound, reversed-phase HPLC using C18 columns with methanol/water or acetonitrile/water mobile phases would be suitable for analysis and purification. TLC analysis typically employs silica gel plates with appropriate solvent systems such as hexane/ethyl acetate mixtures .
Applications and Research Significance
Analytical and Research Applications
The deuterium labeling makes this compound valuable as:
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An internal standard for quantitative analysis in mass spectrometry
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A tracer compound for metabolism studies
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A reference material for structural elucidation of related compounds
Synthetic Chemistry Applications
Carbamates are important protecting groups in organic synthesis. The deuterated variant could serve specialized roles in synthetic pathways where deuterium labeling is desired in the final product or where the distinctive spectroscopic properties of the deuterated group are advantageous for reaction monitoring.
Structure-Activity Relationship Studies
The structural elements of N-[1-(3'-Benzyloxyphenyl)ethyl]-N-(methyl-d3)-O-ethylcarbamate can be analyzed in terms of their potential contributions to biological activity:
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The benzyloxy group introduces lipophilicity and potential for π-π interactions with aromatic residues in biological targets
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The carbamate functionality is capable of hydrogen bonding, contributing to potential interactions with receptors
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The deuterated methyl group, while structurally similar to a normal methyl group, may influence the metabolic stability of the compound
Carbamate derivatives structurally similar to this compound have been investigated for activity at various biological targets, including dopamine receptors. The presence of the 3'-benzyloxyphenyl moiety is particularly noteworthy, as related structures appear in compounds investigated for dopaminergic activity .
Comparison with Related Compounds
Non-Deuterated Analogs
The non-deuterated analog, N-[1-(3'-benzyloxyphenyl)ethyl]-N-methyl-O-ethylcarbamate, would be expected to have nearly identical chemical and physical properties, with differences primarily in mass spectrometric behavior and potentially in metabolic stability. The stronger carbon-deuterium bonds in the deuterated compound may result in slower metabolic cleavage at this position.
Structural Analogs in Research
Various structural analogs of this compound have been synthesized and studied for different applications. For example:
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